Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 4-bromo-2-fluorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-fluorobenzyl alcohol with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid.
Scientific Research Applications
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity through halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Similar in structure but with a pyrazole ring instead of the benzyl ether moiety.
Tert-butyl 4-bromo-2-fluorobenzoate: Shares the bromo and fluoro substituents but lacks the piperidine ring.
Uniqueness
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a tert-butyl ester group, and a 4-bromo-2-fluorobenzyl ether moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[(4-bromo-2-fluorophenyl)methoxy]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFNO3/c1-17(2,3)23-16(21)20-8-6-14(7-9-20)22-11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAZLOAYZWAOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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